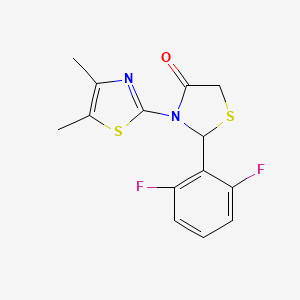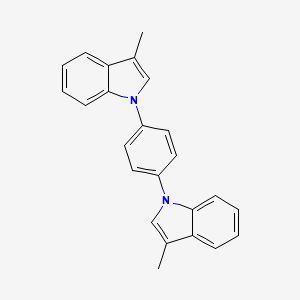
1,1'-(1,4-Phenylene)bis(3-methyl-1H-indole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1,4-Phenylene)bis(3-methyl-1H-indole) is a chemical compound that belongs to the class of indole derivatives Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylene)bis(3-methyl-1H-indole) typically involves the reaction of 1,4-phenylenediamine with 3-methylindole under specific conditions. One common method includes:
Reactants: 1,4-phenylenediamine and 3-methylindole.
Solvent: Acetonitrile.
Catalyst: Palladium on carbon (Pd/C).
Reaction Conditions: The mixture is heated under reflux for several hours to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
1,1’-(1,4-Phenylene)bis(3-methyl-1H-indole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinonoid structures.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated indole compounds.
科学研究应用
1,1’-(1,4-Phenylene)bis(3-methyl-1H-indole) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for dyes and pigments.
作用机制
The mechanism of action of 1,1’-(1,4-Phenylene)bis(3-methyl-1H-indole) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1,1’-(1,3-Phenylene)bis(3-methyl-1H-indole): Similar structure but with a 1,3-phenylene bridge.
1,1’-(1,4-Phenylene)bis(1H-indole): Lacks the methyl groups on the indole rings.
1,1’-(1,4-Phenylene)bis(2-methyl-1H-indole): Methyl groups positioned at the 2-position of the indole rings.
Uniqueness
1,1’-(1,4-Phenylene)bis(3-methyl-1H-indole) is unique due to its specific structural arrangement, which can influence its reactivity and interactions with biological targets. The presence of methyl groups at the 3-position of the indole rings can enhance its stability and biological activity compared to similar compounds.
属性
CAS 编号 |
918163-15-2 |
|---|---|
分子式 |
C24H20N2 |
分子量 |
336.4 g/mol |
IUPAC 名称 |
3-methyl-1-[4-(3-methylindol-1-yl)phenyl]indole |
InChI |
InChI=1S/C24H20N2/c1-17-15-25(23-9-5-3-7-21(17)23)19-11-13-20(14-12-19)26-16-18(2)22-8-4-6-10-24(22)26/h3-16H,1-2H3 |
InChI 键 |
JCPMDNCAEIJUND-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C2=CC=CC=C12)C3=CC=C(C=C3)N4C=C(C5=CC=CC=C54)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



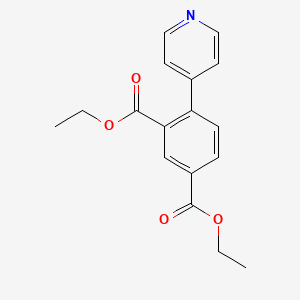
![N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14178983.png)
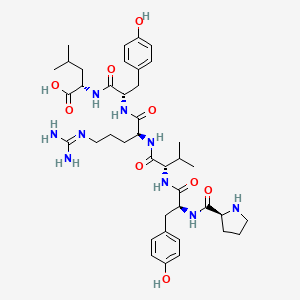

![2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14178995.png)
![7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14178998.png)
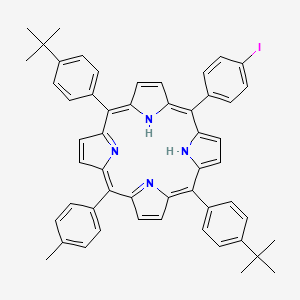
![4-{1-Amino-2-[(ethanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14179008.png)
![10-Phenyl-8-(trifluoromethyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179009.png)
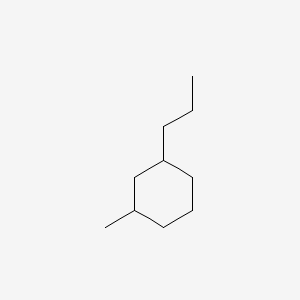
![3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14179022.png)
![9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole](/img/structure/B14179030.png)
